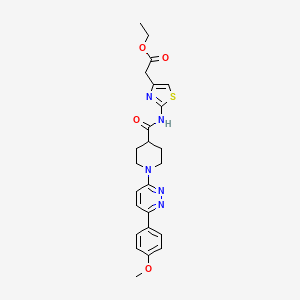
Ethyl 2-(2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
- Application : Researchers have explored using NF membranes (such as NF90 and NF270) to remove uranyl complexes in the presence of environmentally relevant cations (Na+, Mg2+, and Ca2+). These membranes exhibit varying uranium rejection rates (58-99% for NF90 and 4-98% for NF270) based on steric hindrance and Donnan exclusion mechanisms. Solution pH and calcium complexation also play critical roles .
Uranium Contamination Mitigation
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate is acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis . AChE plays a crucial role in the cholinergic system, which is involved in numerous physiological functions, including cognitive functions. Inhibition of AChE is a common strategy to increase acetylcholine levels, particularly in the context of neurodegenerative diseases like Alzheimer’s disease .
Mode of Action
Ethyl 2-(2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate: interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the hydrolysis of acetylcholine, thereby increasing the levels of acetylcholine in the brain. Increased acetylcholine levels can help improve cognitive functions, particularly in individuals with acetylcholine deficiency .
Biochemical Pathways
The action of Ethyl 2-(2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate primarily affects the cholinergic pathway. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . This can have downstream effects on various cognitive functions, as acetylcholine is a key neurotransmitter involved in learning and memory.
Result of Action
The primary molecular effect of Ethyl 2-(2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate is the inhibition of AChE, leading to increased levels of acetylcholine . On a cellular level, this can enhance cholinergic transmission, improving cognitive functions in individuals with acetylcholine deficiency .
properties
IUPAC Name |
ethyl 2-[2-[[1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S/c1-3-33-22(30)14-18-15-34-24(25-18)26-23(31)17-10-12-29(13-11-17)21-9-8-20(27-28-21)16-4-6-19(32-2)7-5-16/h4-9,15,17H,3,10-14H2,1-2H3,(H,25,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYWYLINZGXKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N,5-dimethylpyridine-3-sulfonamide](/img/structure/B2688853.png)
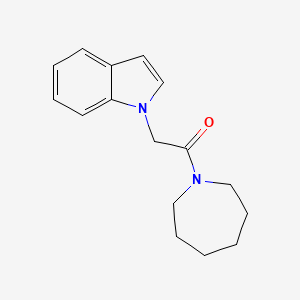
![N-[(4-Prop-2-ynoxyphenyl)methyl]but-2-ynamide](/img/structure/B2688856.png)

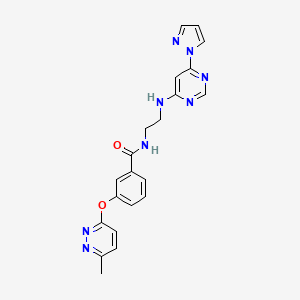
![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethynylphenyl)methyl]prop-2-enamide](/img/structure/B2688859.png)
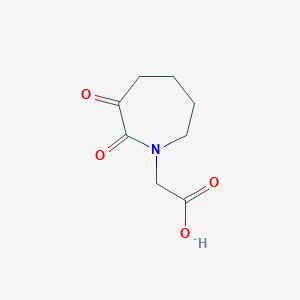

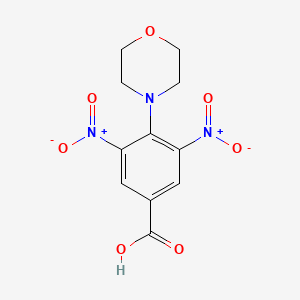

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea](/img/structure/B2688869.png)


![1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2688874.png)